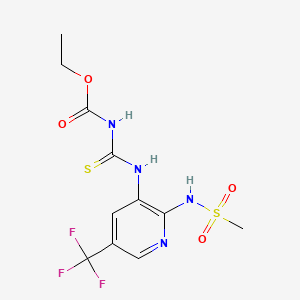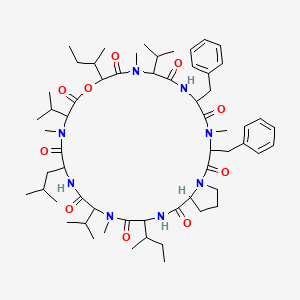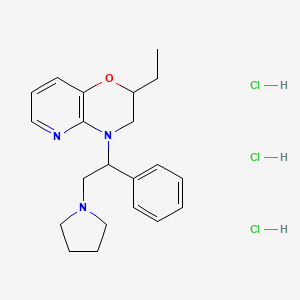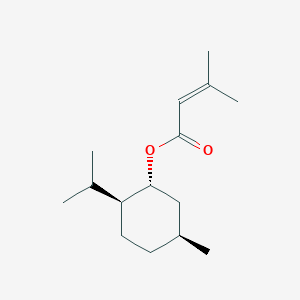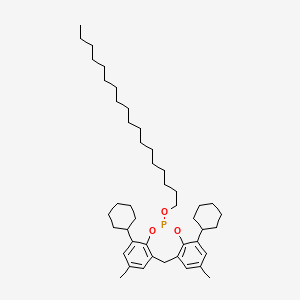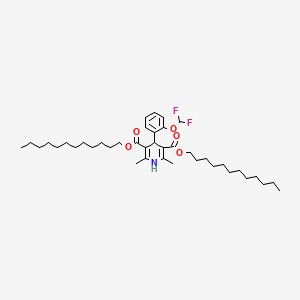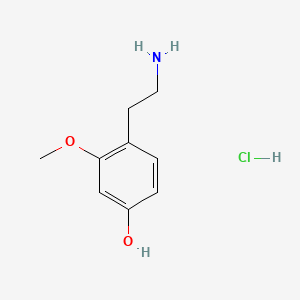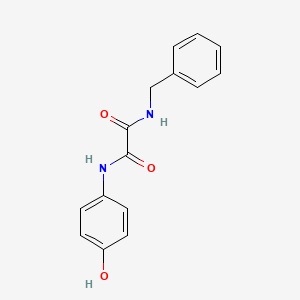
Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with a molecular formula of C20H32N2O3S and a molecular weight of 380.55 g/mol . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves multiple steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with carbamic acid derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial production methods often involve the use of advanced techniques such as supercritical fluid extraction and high-pressure liquid chromatography to purify the compound. These methods ensure high yield and purity, making the compound suitable for various applications .
Analyse Des Réactions Chimiques
Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the carbamic acid moiety.
Applications De Recherche Scientifique
Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester can be compared with other similar compounds such as:
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
- Carbamic acid, 4-methylphenyl, methyl ester
- Carbosulfan
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of the benzofuran ring and the carbamic acid moiety in this compound gives it distinct properties and makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
82560-70-1 |
|---|---|
Formule moléculaire |
C21H23N3O3S |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[N-(cyanomethyl)-4-methylanilino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C21H23N3O3S/c1-15-8-10-17(11-9-15)24(13-12-22)28-23(4)20(25)26-18-7-5-6-16-14-21(2,3)27-19(16)18/h5-11H,13-14H2,1-4H3 |
Clé InChI |
MKCLZEGKGKLWQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC#N)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


